molecular formula C14H12ClNO B1617430 4-chloro-N-(4-methylphenyl)benzamide CAS No. 2447-95-2

4-chloro-N-(4-methylphenyl)benzamide

Cat. No.: B1617430
CAS No.: 2447-95-2
M. Wt: 245.7 g/mol
InChI Key: IKOQAZLFSPOYRG-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-methylphenyl)benzamide , with the molecular formula C14H12ClNO, is a synthetic benzamide derivative supplied for research and development purposes. This compound is a solid at room temperature and is a member of a class of organic molecules that serve as important precursors in synthetic organic chemistry . The structural features of this compound have been confirmed by single-crystal X-ray diffraction studies. The molecule is characterized by a dihedral angle of approximately 14.87° between its two aromatic rings. The crystal structure is stabilized by intramolecular N—H···O hydrogen bonds, which form an S(6) ring motif, as well as intermolecular O—H···O hydrogen bonds that link molecules into one-dimensional polymeric chains along the crystal lattice . A common synthesis route for this compound involves the reaction of 4-methylaniline with 4-chloro-2-hydroxybenzoic acid in the presence of thionyl chloride (SOCl₂) and a base like triethylamine, followed by purification via column chromatography . As a building block in medicinal chemistry, this compound acts as a key precursor for synthesizing more complex heterocyclic systems, such as benzoxazepines . Researchers value this compound for exploring structure-activity relationships and developing novel pharmacologically active molecules. Handling Note: this compound is intended for research use in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(4-methylphenyl)benzamide
Source PubChem
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InChI

InChI=1S/C14H12ClNO/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IKOQAZLFSPOYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40323841
Record name 4-chloro-N-(4-methylphenyl)benzamide
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Molecular Weight

245.70 g/mol
Source PubChem
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CAS No.

2447-95-2
Record name 4-Chloro-N-(4-methylphenyl)benzamide
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Record name 4-chloro-N-(4-methylphenyl)benzamide
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Record name 4-CHLORO-P-BENZOTOLUIDIDE
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Synthesis Methodologies for 4 Chloro N 4 Methylphenyl Benzamide

Established Synthetic Pathways for 4-chloro-N-(4-methylphenyl)benzamide

A direct and widely utilized method for synthesizing this compound involves the reaction between a carboxylic acid derivative and an amine.

The most common and straightforward synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and 4-methylbenzamine (also known as p-toluidine). This reaction, a variant of the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.comprepchem.com

The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate. youtube.com Subsequently, the chloride ion is eliminated, and the protonated nitrogen is deprotonated by the base, yielding the stable amide product. youtube.com A base, such as sodium hydroxide (B78521) or triethylamine (B128534), is essential to drive the reaction to completion by scavenging the generated HCl. prepchem.comhud.ac.uk The reaction can be carried out in various solvents, including water, dichloromethane (B109758), or biphasic systems. prepchem.comhud.ac.ukprepchem.com

Table 1: Reactants and Products for the Synthesis of this compound

Role Compound Name Molecular Formula
Electrophile 4-Chlorobenzoyl chloride C₇H₄Cl₂O
Nucleophile 4-Methylbenzamine (p-Toluidine) C₇H₉N
Base Sodium Hydroxide NaOH
Product This compound C₁₄H₁₂ClNO

General Synthetic Approaches for N-Arylbenzamide Scaffolds

The synthesis of the broader class of N-arylbenzamides, including this compound, relies on several robust amide bond-forming strategies.

The creation of the amide linkage is a cornerstone of organic synthesis, with numerous well-established protocols available.

An alternative to using highly reactive acid chlorides is the direct coupling of a carboxylic acid (4-chlorobenzoic acid) with an amine (4-methylbenzamine) using activating agents. researchgate.net Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), are frequently employed for this purpose. google.com The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. researchgate.netluxembourg-bio.com

To improve efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often included. google.comluxembourg-bio.comnih.gov HOBt intercepts the O-acylisourea to form an active HOBt ester. luxembourg-bio.comluxembourg-bio.com This ester is less prone to racemization (if chiral centers are present) and reacts cleanly with the amine to furnish the desired amide, regenerating HOBt in a catalytic cycle. researchgate.netluxembourg-bio.com This method is particularly valuable in peptide synthesis and is widely applicable to the formation of N-arylbenzamides. researchgate.net

Table 2: Common Reagents in Carbodiimide-Mediated Amide Coupling

Reagent Type Example(s) Function
Coupling Agent EDC, DCC, DIC Activates the carboxylic acid to form an O-acylisourea. google.comgoogle.com
Additive/Activator HOBt, OxymaPure Forms a more stable and reactive active ester, suppresses side reactions. google.comluxembourg-bio.com

As detailed in section 2.1.1, the reaction of an acid chloride with an amine is one of the most efficient and highly utilized methods for amide synthesis. hud.ac.uk This approach is broadly applicable for preparing a wide range of N-arylbenzamides. researchgate.netnih.gov The high reactivity of the acid chloride allows the reaction to proceed under mild conditions, often at room temperature or below. hud.ac.uk The choice of solvent and base can be adapted to the specific substrates. Solvents can range from chlorinated hydrocarbons like dichloromethane to bio-based alternatives like Cyrene™. hud.ac.ukrsc.org The base is typically a tertiary amine like triethylamine or an inorganic base like sodium hydroxide. prepchem.comresearchgate.net This method's primary advantages are its speed, high yields, and broad substrate scope. nih.gov

The formation of a benzamide (B126) scaffold can also be a consequence of ring-opening reactions, although this is generally part of a more complex multi-step synthesis rather than a direct route to simple N-arylbenzamides. mdpi.com In this strategy, a heterocyclic ring is opened to reveal one of the functional groups required for amide formation. For example, the ring-opening of an epoxide by an amine can generate a β-amino alcohol, which can then be acylated in a subsequent step to form an amide-containing molecule. mdpi.com Similarly, the ring-opening polymerization of benzoxazines, which involves the cleavage of the oxazine ring, leads to the formation of phenolic structures that are integral to a larger polymeric network. acs.org While powerful in the context of complex molecule and polymer synthesis, these ring-opening approaches are not typically employed for the direct, single-step synthesis of a discrete compound like this compound.

Introduction of Substituents via Functional Group Transformations

The synthesis of derivatives of this compound often requires subsequent reactions to modify the core structure. These functional group transformations are essential for creating analogues with varied electronic and steric properties. Key strategies include altering the chloro substituent on the benzoyl ring, modifying the amide nitrogen, and synthesizing precursors with desired functionalities.

Nucleophilic Substitution Reactions Involving Chloro Groups

The chloro group on the benzoyl ring of this compound can be a site for nucleophilic substitution, although this typically requires specific conditions or enzymatic catalysis due to the lower reactivity of aryl halides compared to acyl chlorides.

One studied example of this type of transformation is the enzymatic hydrolytic dehalogenation of (4-chlorobenzoyl)coenzyme A (4-CBA-CoA) to (4-hydroxybenzoyl)coenzyme A. nih.gov In this process, catalyzed by 4-chlorobenzoyl coenzyme A dehalogenase, a water molecule acts as the nucleophile to displace the chloride ion. nih.gov The reaction proceeds through the formation of a covalent aryl-enzyme intermediate. nih.gov Isotope labeling studies with 18O-enriched water have confirmed that the oxygen atom in the resulting hydroxyl group comes from water, providing evidence for the nucleophilic substitution mechanism. nih.gov While this is an enzymatic example, it demonstrates the possibility of substituting the chloro group on the 4-chlorobenzoyl moiety with other nucleophiles to create diverse derivatives.

Reduction Reactions for Amine Derivatives

The primary amine precursor to this compound, 4-methylaniline (p-toluidine), is commonly synthesized by the reduction of the corresponding nitro compound, 4-nitrotoluene (B166481). The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis. youtube.comwikipedia.org A multitude of methods exist for this conversion, ranging from catalytic hydrogenation to the use of metals in acidic media. youtube.comwikipedia.org

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with molecular hydrogen (H2) is a widely used and efficient method. youtube.com Another classic and industrially significant method involves the use of iron metal in the presence of hydrochloric acid (HCl). youtube.com This method is considered relatively mild. youtube.com Other reducing agents that can be employed include tin(II) chloride, sodium hydrosulfite, and metal-free systems like trichlorosilane in the presence of a tertiary amine. wikipedia.orgnih.gov The choice of reagent can depend on factors such as substrate tolerance to other functional groups, reaction conditions, and scale. organic-chemistry.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds to Anilines

Reagent/System Key Features
H₂/Pd-C Catalytic hydrogenation; widely applicable. youtube.com
Fe/HCl Classic method; considered mild. youtube.com
SnCl₂ Tin(II) chloride is an effective reducing agent. wikipedia.org
Na₂S₂O₄ Sodium hydrosulfite can be used for this transformation. wikipedia.org
HSiCl₃/Tertiary Amine A metal-free reduction method that tolerates many functional groups. organic-chemistry.org
N-Methylation Strategies

To introduce a methyl group onto the amide nitrogen of this compound, converting the secondary amide into a tertiary amide, various N-methylation strategies can be employed. This transformation is significant in modifying the compound's biological activity and physical properties.

Recent methodologies have focused on using mild and selective reagents. For example, methyl trifluoroacetate (MTFA) in combination with a base like potassium tert-butoxide (t-BuOK) can be used for the chemoselective N-methylation of secondary amides. researchgate.net Another approach utilizes quaternary ammonium (B1175870) salts, such as phenyltrimethylammonium iodide (PhMe₃NI), as solid, non-toxic, and easy-to-handle methylating agents under mildly basic conditions (e.g., with Cs₂CO₃). acs.orgresearchgate.net This method has been shown to be applicable for the late-stage functionalization of complex bioactive molecules. acs.org While effective for primary amides, the monomethylation of secondary amides can be more demanding. acs.orgacs.org

Table 2: Selected N-Methylation Strategies for Secondary Amides

Reagent/System Base Conditions Notes
Methyl trifluoroacetate (MTFA) t-BuOK DMF, room temperature Offers good functional group tolerance. researchgate.net
Phenyltrimethylammonium iodide (PhMe₃NI) Cs₂CO₃ Mildly basic conditions Solid, non-toxic reagent. acs.orgresearchgate.net

Purification Techniques in Benzamide Synthesis

The synthesis of this compound and its derivatives invariably produces a crude product that contains unreacted starting materials, by-products, and other impurities. Therefore, effective purification is a critical step to isolate the desired compound in high purity. The most common and effective methods for purifying solid organic compounds like benzamides are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a versatile purification technique used to separate compounds from a mixture based on their differential adsorption to a stationary phase. youtube.com In the context of benzamide synthesis, it is frequently used to isolate the desired product from complex reaction mixtures. acs.orgbiotage.com

The process involves packing a glass column with a solid adsorbent, typically silica gel, which serves as the polar stationary phase. youtube.comyoutube.com The crude mixture is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel. youtube.com A solvent or a mixture of solvents, known as the eluent or mobile phase, is then passed through the column. youtube.com Compounds in the mixture travel down the column at different rates depending on their polarity; less polar compounds move faster with the non-polar eluent, while more polar compounds adhere more strongly to the polar silica gel and move slower. youtube.com By collecting the eluent in sequential fractions, the separated compounds can be isolated. youtube.com The purity of these fractions is often monitored by thin-layer chromatography (TLC). youtube.com

Recrystallization Procedures

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle behind it is the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. For N-substituted benzamides, recrystallization is a common final purification step. mdpi.comproquest.comprepchem.com

The general procedure involves dissolving the crude benzamide in a minimum amount of a hot solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at cooler temperatures. After the compound has completely dissolved, the solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the benzamide decreases, and it crystallizes out of the solution, ideally forming pure crystals. The soluble impurities remain in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. prepchem.com Solvents such as ethanol, methanol, and ethyl acetate have been successfully used for the recrystallization of various benzamide derivatives. proquest.comprepchem.comprepchem.com

Table 3: Common Solvents for Recrystallization of Benzamides

Solvent Application Example
Ethanol Used for recrystallizing N-(4-methylphenyl)benzamide. prepchem.com
Methanol Used for crystallizing 4-chloro-N-methyl-benzamide. prepchem.com

Structural Characterization and Advanced Analysis of 4 Chloro N 4 Methylphenyl Benzamide

Crystallographic Studies

Intermolecular Interactions and Hydrogen Bonding Networks (e.g., N-H…O, C-H…O)

The supramolecular architecture of benzamide (B126) derivatives is significantly influenced by a network of intermolecular interactions, with hydrogen bonds playing a primary role. In the crystal structures of compounds analogous to 4-chloro-N-(4-methylphenyl)benzamide, such as its isomer 4-chloro-N-(3-methylphenyl)benzamide, the dominant interaction is the intermolecular N-H···O hydrogen bond. iucr.orgnih.gov This interaction involves the amide hydrogen atom (N-H) acting as a donor and the carbonyl oxygen atom (C=O) of an adjacent molecule acting as an acceptor.

In addition to the strong N-H···O bonds, weaker C-H···O interactions may also be present, further contributing to the cohesion of the crystal structure. These interactions, while less energetic, play a cumulative role in stabilizing the three-dimensional molecular arrangement. The specific geometric parameters of these bonds, such as bond lengths and angles, are crucial for a detailed understanding of the crystal's stability.

Below is a table of representative hydrogen bond geometries observed in the closely related isomer, 4-chloro-N-(3-methylphenyl)benzamide, which illustrates the typical interactions expected for this molecular scaffold. iucr.org

D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N—H···O0.862.122.95162
C—H···O0.932.553.46166
Note: Data presented is for the isomer 4-chloro-N-(3-methylphenyl)benzamide and serves as a representative example of the interactions in this class of compounds.

Crystal Packing Arrangements

The crystal packing of this compound, guided by the intermolecular forces described above, results in an ordered three-dimensional lattice. The primary structural motif arises from the N-H···O hydrogen bonds, which consistently link molecules into infinite chains. nih.gov In related benzamide structures, these chains are often described using graph-set notation, such as C(4), indicating a chain formed by a repeating pattern of four atoms. iucr.orgresearchgate.net

Hirshfeld Surface Analysis in Crystal Engineering

Hirshfeld surface analysis is a powerful computational tool in crystal engineering used to visualize and quantify intermolecular interactions within a crystal lattice. jmaterenvironsci.com The Hirshfeld surface is generated by partitioning the crystal's electron density into regions associated with each molecule. This surface provides a unique picture of the molecular environment and allows for the detailed study of close intermolecular contacts. jmaterenvironsci.com

The analysis is often presented through two key visualizations:

The 3D Hirshfeld Surface: This surface is color-coded to map properties like dᵢ (the distance from the surface to the nearest nucleus inside) and dₑ (the distance to the nearest nucleus outside). Red spots on the surface indicate close intermolecular contacts, highlighting the regions of strongest interaction, which typically correspond to hydrogen bonds.

2D Fingerprint Plots: These are scatter plots of dᵢ versus dₑ, which provide a quantitative summary of all intermolecular contacts in the crystal. jmaterenvironsci.com The plot can be deconstructed to show the percentage contribution of specific types of interactions, such as H···H, C···H/H···C, and O···H/H···O contacts. jmaterenvironsci.com

For a molecule like this compound, Hirshfeld analysis would allow researchers to quantify the relative importance of the N-H···O hydrogen bonds compared to weaker C-H···O, C-H···π, and halogen (Cl···H/Cl···C) interactions, providing a complete picture of the forces governing the crystal packing.

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the structural and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. niscpr.res.in For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to determine its optimized molecular geometry. jmaterenvironsci.comniscpr.res.in

The results of a DFT geometry optimization provide theoretical values for bond lengths, bond angles, and dihedral angles in the molecule's lowest energy conformation. These calculated parameters can then be compared with experimental data obtained from X-ray crystallography to validate the computational model. jmaterenvironsci.com Furthermore, DFT allows for the calculation of other properties, such as vibrational frequencies (for comparison with IR and Raman spectra) and various electronic properties. niscpr.res.in

HOMO-LUMO Electronic Energy and Molecular Electrostatic Potential (MEP) Mapping

DFT calculations are also used to determine key electronic properties, including the energies of the frontier molecular orbitals and the molecular electrostatic potential.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. niscpr.res.in

Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. jmaterenvironsci.comniscpr.res.in It is used to identify the distribution of charge and predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas, such as lone pairs on electronegative atoms like oxygen, and are susceptible to electrophilic attack. niscpr.res.in Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, the MEP map would likely show a strong negative potential around the carbonyl oxygen and positive potentials near the amide hydrogen. jmaterenvironsci.comniscpr.res.in

Computational TermDescription
DFT (Density Functional Theory) A computational method for determining the electronic structure and optimized geometry of a molecule.
HOMO (Highest Occupied Molecular Orbital) The outermost orbital containing electrons; associated with electron-donating ability.
LUMO (Lowest Unoccupied Molecular Orbital) The lowest-energy orbital without electrons; associated with electron-accepting ability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; an indicator of molecular stability and reactivity.
MEP (Molecular Electrostatic Potential) A map of the charge distribution on the molecular surface, identifying nucleophilic and electrophilic sites.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) are computational techniques essential for predicting and analyzing the interaction of a small molecule with a biological macromolecule, such as a protein or enzyme. jppres.comnih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a target receptor. researchgate.net A docking algorithm samples numerous possible conformations of the ligand within the receptor's active site and scores them based on a scoring function, which estimates the binding energy. researchgate.net The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the ligand-receptor complex over time. samipubco.com MD simulations model the atomic movements of the system by solving Newton's equations of motion, providing a dynamic view of the complex. jppres.com Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, are analyzed to determine if the binding pose is stable or if the ligand dissociates from the active site. researchgate.net These simulations offer a more realistic and dynamic understanding of the binding event than static docking alone. samipubco.com

In Silico Virtual Screening Applications

While comprehensive virtual screening studies focusing exclusively on this compound are not widely documented in public literature, the broader benzamide scaffold is a frequent subject of computational drug design and discovery. In silico techniques, such as molecular docking and virtual screening, are instrumental in predicting the binding affinities and interaction modes of benzamide derivatives with various biological targets, thereby identifying their therapeutic potential.

Research into structurally related and more complex molecules provides insight into the utility of the N-(4-methylphenyl)benzamide core in drug design. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which includes a compound with the N-(4-methylphenyl) moiety, was synthesized and evaluated as potential antidiabetic agents through in silico and in vitro methods. researchgate.netnih.gov

Molecular docking simulations were performed to understand the interaction between these compounds and the active sites of target enzymes, specifically α-glucosidase and α-amylase. researchgate.net The docking studies for the series of synthesized derivatives revealed binding energies ranging from -8.0 to -9.7 kcal/mol. researchgate.net For the derivative 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(4-methylphenyl)-4-nitrobenzamide, the studies identified key interactions within the enzyme's binding pocket. researchgate.netnih.gov

The analysis indicated that the compound's inhibitory potential was influenced by hydrogen bonding, as well as electrostatic and hydrophobic interactions with the active site residues of the enzymes. researchgate.net Such computational approaches are crucial for establishing a structure-activity relationship (SAR), where the effect of specific functional groups on the molecule's biological activity is determined. researchgate.net These findings underscore the value of virtual screening in rational drug design, allowing for the efficient identification and optimization of lead compounds based on the benzamide framework for various therapeutic applications.

Interactive Data Table: Docking Interaction Details for a Derivative

The table below summarizes the computational docking results for a related derivative, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(4-methylphenyl)-4-nitrobenzamide, against key antidiabetic enzyme targets.

Target EnzymeDerivative CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Example)Type of Interaction
α-glucosidase2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(4-methylphenyl)-4-nitrobenzamideNot specified individually; series range was -8.0 to -9.7 researchgate.netNot specifiedHydrogen bonding, Hydrophobic interactions researchgate.net
α-amylase2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(4-methylphenyl)-4-nitrobenzamideNot specified individually; series range was -8.0 to -9.7 researchgate.netAsp:349 researchgate.netCharge-charge interaction researchgate.net

Biological Activity and Mechanisms of Action of 4 Chloro N 4 Methylphenyl Benzamide and Its Analogues

Specific Biological Targets and Mechanisms of Action

Programmed Death-Ligand 1 (PD-L1) Inhibition

The Programmed Death-1 (PD-1) signaling axis is a critical immune checkpoint that cancer cells can exploit to evade the body's immune response. nih.govacs.org The interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, on tumor cells suppresses T-cell activation and proliferation, allowing the tumor to grow unchecked. crownbio.com Disrupting this interaction is a validated therapeutic strategy. While antibody-based therapies are the current standard, small-molecule inhibitors are being actively pursued to overcome the limitations of biologics, such as poor bioavailability and high production costs. nih.govtandfonline.com

Small-molecule inhibitors, including amide-containing compounds, can block the PD-1/PD-L1 interaction through various mechanisms. One key mechanism involves inducing the dimerization of PD-L1 on the cell surface. nih.gov This dimerization prevents PD-1 from binding and can lead to the internalization and subsequent degradation of the PD-L1 receptor.

The efficacy of these small-molecule inhibitors is evaluated through several in vitro assays:

Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay is used to confirm the disruption of the human PD-1/PD-L1 binding. It can quantify the potency of inhibitors, with results often reported as IC₅₀ values in the nanomolar range for effective compounds. acs.org

Fluorescence Resonance Energy Transfer (FRET) Assays: In one FRET-based method, the binding of PD-L1 to PD-1 on cells triggers a downstream signal involving the tyrosine phosphatase SHP-2. A small molecule that binds to PD-L1 can block this interaction and inhibit the FRET signal, allowing for the quantification of inhibitory activity. nih.gov

Cellular Co-culture Assays: To assess functional outcomes, assays are performed using co-cultures of immune cells (e.g., Jurkat T-cells) and cancer cells expressing PD-L1. acs.orgcrownbio.com Successful inhibition of the PD-1/PD-L1 pathway by a compound results in restored T-cell activation, which can be measured by quantifying the production of cytokines like Interleukin-2 (IL-2) or by using reporter genes linked to T-cell activation pathways (e.g., an NFAT-response element driving luciferase expression). crownbio.com

Research into phenyl-pyrazolone derivatives, which are analogues of benzamides, has demonstrated the potential of small molecules to inhibit PD-L1 signaling. The table below shows the inhibitory concentrations for a series of these compounds in a FRET assay.

Table 1: PD-L1 Signaling Inhibition by Phenyl-Pyrazolone Analogues This interactive table provides data on the half-maximal inhibitory concentration (IC₅₀) for various compounds tested in a FRET-based PD-L1 signaling assay. nih.gov

Compound IC₅₀ (nM) nih.gov
Compound 2 30
Compound 3 22
Compound 4 12

| Compound 5 | 14 |

In Vitro Pharmacological Evaluation Methodologies

Competition Binding Assays

Competition binding assays are fundamental in pharmacology to determine the affinity and mechanism of action of a ligand for its receptor or enzyme. For kinase inhibitors, which often target the ATP-binding site, these assays are crucial for characterizing their potency and selectivity. mrc.ac.uknih.gov The principle involves a test compound competing against a known, labeled ligand (a probe or tracer) for binding to the target protein. nih.govbmglabtech.com The displacement of the labeled ligand by the test compound is measured, allowing for the calculation of binding affinity, typically expressed as an IC₅₀ or Kᵢ value. carnabio.com

Several formats for this assay exist:

Radiometric Assays: A classic method involves using a radiolabeled ATP analogue. The amount of radioactivity bound to the kinase is measured in the presence of varying concentrations of the inhibitor. A reduction in bound radioactivity indicates successful competition. mrc.ac.uk

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This high-throughput method uses a fluorescently labeled tracer that binds to the kinase active site. fishersci.combmglabtech.com When the tracer is bound, it is in close proximity to a lanthanide-labeled antibody that recognizes a tag on the kinase, resulting in a high FRET signal. An ATP-competitive inhibitor will displace the tracer, leading to a loss of FRET signal. fishersci.combmglabtech.com This method can be used to determine the binding kinetics (kₒₙ and kₒff rates) of unlabeled compounds. bmglabtech.com

For ATP-competitive inhibitors, the relationship between the experimentally determined IC₅₀ and the inhibitor's binding affinity (Kᵢ) is described by the Cheng-Prusoff equation: IC₅₀ = Kᵢ + (Kᵢ/Kₘ × [ATP]). carnabio.com By performing the assay at an ATP concentration equal to the enzyme's Kₘ for ATP, the equation simplifies, and the IC₅₀ value becomes a direct measure of the inhibitor's affinity for the kinase. carnabio.com

Enzyme Inhibition Assays

Enzyme inhibition assays directly measure the effect of a compound on the catalytic activity of a target enzyme. For kinases, these assays quantify the transfer of a phosphate (B84403) group from ATP to a substrate. For hydrolases like α-glucosidase, they measure the breakdown of a substrate.

Kinase Inhibition Assays: A widely used method for quantifying kinase activity and its inhibition is the ADP-Glo™ Kinase Assay. nih.govpromega.combmglabtech.com This luminescent assay measures the amount of ADP produced during the kinase reaction. promega.comulab360.com The assay is performed in two steps: first, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. Second, a detection reagent converts the ADP generated by the kinase into ATP, which then fuels a luciferase reaction, producing a light signal proportional to the kinase activity. nih.govulab360.com This method is highly sensitive and suitable for high-throughput screening of inhibitors against a broad range of kinases. promega.com

In a study on 4-methylbenzamide (B193301) derivatives, the ADP-Glo™ assay was used to screen compounds for their ability to inhibit various receptor tyrosine kinases. nih.gov The inhibitory activity was measured at a single concentration to identify promising candidates.

Table 2: Inhibition of Receptor Tyrosine Kinases by 4-Methylbenzamide Analogues at 1 µM This interactive table shows the percentage of enzyme activity inhibition for selected kinases by different benzamide (B126) derivatives. nih.gov

Compound EGFR (% Inhibition) nih.gov HER2 (% Inhibition) nih.gov PDGFRα (% Inhibition) nih.gov PDGFRβ (% Inhibition) nih.gov
Compound 7 16.3 25.6 44.8 41.2
Compound 8 12.8 22.1 21.4 19.8
Compound 9 18.2 19.4 36.4 38.6

| Compound 10 | 14.5 | 18.7 | 42.1 | 39.5 |

α-Glucosidase Inhibition Assays: Analogues of 4-chloro-N-(4-methylphenyl)benzamide have also been evaluated as inhibitors of enzymes like α-glucosidase, a target for type 2 diabetes. In these assays, the enzyme's activity is measured by its ability to hydrolyze a substrate, such as p-nitrophenyl-α-D-glucopyranoside, which releases a colored product (p-nitrophenol) that can be quantified spectrophotometrically. The inhibitory activity of test compounds is determined by measuring the reduction in color formation compared to a control, with acarbose (B1664774) often used as a reference standard. nih.gov A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed varying degrees of inhibitory potential, with IC₅₀ values ranging from 10.75 ± 0.52 to 130.90 ± 2.42 μM. nih.gov

Anti-Proliferation Assays

Anti-proliferation assays are used to determine the cytotoxic or cytostatic effects of a compound on cancer cells. A standard and widely used method is the MTT assay. nih.gov This colorimetric assay measures cell metabolic activity. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring its absorbance after solubilization. nih.gov

To evaluate anti-proliferative effects, cancer cell lines are incubated with the test compound at various concentrations for a set period (e.g., 48-72 hours). The results are typically expressed as an IC₅₀ value, which is the concentration of the compound required to inhibit cell proliferation by 50%.

In a study of new 4-methylbenzamide derivatives, their anti-proliferative activity was tested against a panel of human cancer cell lines, including K562 (leukemia) and OKP-GS (renal cell carcinoma). nih.gov The results demonstrated that some analogues possess significant anti-proliferative effects.

Table 3: Anti-Proliferative Activity (IC₅₀) of Selected 4-Methylbenzamide Analogues This interactive table presents the half-maximal inhibitory concentration (IC₅₀) of benzamide derivatives against two different human cancer cell lines. nih.gov

Compound K562 (µM) nih.gov OKP-GS (µM) nih.gov
Compound 7 >50 4.56
Compound 13 >50 10.23

| Compound 14 | 23.41 | 8.97 |

Structure Activity Relationship Sar Studies of 4 Chloro N 4 Methylphenyl Benzamide and Its Analogues

Impact of Substituents on Biological Activity and Selectivity

The potency and selectivity of benzamide (B126) derivatives are highly dependent on the electronic and steric properties of the substituents attached to the benzoyl and aniline (B41778) rings.

Halogen atoms, particularly chlorine, are vital modulators of biological activity in drug discovery. eurochlor.org The introduction of a chlorine atom into a molecule like 4-chloro-N-(4-methylphenyl)benzamide can significantly enhance its biological profile for several reasons. The strong electron-withdrawing inductive effect of chlorine can polarize molecular moieties, potentially leading to stronger interactions with a biological target. researchgate.net Furthermore, adding chlorine often increases the lipophilicity of a compound, which can improve its ability to cross cell membranes or bind to hydrophobic pockets within proteins. researchgate.net

Empirical studies have repeatedly shown that increasing the number of chlorine atoms on a parent molecule can steadily boost its potency. For example, the inhibitory activity of certain chlorophenols and benzotriazoles against their respective targets increases progressively with the number of chlorine substituents. eurochlor.org However, the position of the halogen is often critical. In some chloroindole series, a specific substitution pattern (e.g., a single chlorine at the 7-position) results in optimal herbicidal efficacy, while other mono- or di-chloro derivatives are significantly less active. eurochlor.org This highlights that while halogenation is a powerful tool, its effects are not merely additive and depend heavily on the specific topology of the target's binding site.

Table 1: Effect of Halogenation on Biological Activity in Benzamide Analogues

Compound SeriesSubstitution PatternObserved Impact on ActivityReference
BenzotriazolesIncreasing Cl atoms (1 to 4)Steady enhancement of influenza virus inhibition by a factor of 1,200. eurochlor.org
Chloroindoles7-ClOptimal herbicidal efficacy. eurochlor.org
Chloroindoles3-Cl, 2,3-Cl₂, 5,7-Cl₂Much lower activity compared to the 7-Cl derivative. eurochlor.org
ChlorophenolsIncreasing Cl atoms (1 to 5)Inhibition factor of phosphorylation increases by 100-fold. eurochlor.org

The methyl group, though small and simple, can have a profound impact on a molecule's biological activity, an observation often termed the "magic methyl" effect. nih.gov Its primary roles in SAR include enhancing binding affinity through hydrophobic interactions, controlling molecular conformation, and blocking metabolically labile sites to improve pharmacokinetic properties. nih.gov

The addition of a single methyl group to a scaffold can lead to a remarkable increase in potency. In one reported case, the addition of a methyl group to a parent compound resulted in a 50-fold increase in affinity for the cannabinoid 2 (CB₂) receptor. nih.gov This significant boost was attributed to the methyl group's ability to fit perfectly into a hydrophobic binding pocket, establishing favorable van der Waals contacts. nih.gov The position of the methyl group is also critical. For instance, in a series of N-acylhydrazone derivatives, placing a methyl group on the amide nitrogen significantly increased the inhibition of the phosphodiesterase 4 (PDE4) enzyme compared to its non-methylated counterpart. nih.gov This demonstrates that methylation can modulate activity by influencing both target engagement and the molecule's conformational preferences.

Table 2: Influence of Methylation on Potency

Compound PairMethylation StatusTargetChange in Affinity/PotencyReference
Cannabinoid LigandsNon-methylated vs. MethylatedCB₂ Receptor50-fold increase in affinity with methylation. nih.gov
N-acylhydrazonesNon-methylated vs. N-methylatedPDE4A1ASignificant increase in percent inhibition with N-methylation. nih.gov

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the electron density of the aromatic ring, making it less reactive to electrophilic attack. libretexts.org In the context of SAR, strong EWGs can be critical for potency. For example, in a series of N-arylcinnamamides, derivatives bearing one or two trifluoromethyl groups on the aniline ring, such as (2E)-3-Phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, exhibited the highest activity against various staphylococcal strains and Mycobacterium tuberculosis. nih.gov

Table 3: Impact of Various Substituents on Biological Activity

Compound SeriesSubstituentPositionBiological Target/ActivityResultReference
N-arylcinnamamides-CF₃Aniline Ring (meta)S. aureus, M. tuberculosisHigh antibacterial activity. nih.gov
N-arylcinnamamides-CF₃ (x2)Aniline Ring (3,5-positions)S. aureus, M. tuberculosisHighest antibacterial activity in the series. nih.gov
N-arylbenzamidesVariousBenzamide Ring (5-position)LRRK2 KinaseLed to potent and selective inhibitors. nih.gov

Correlation Between Structural Features and Molecular Interactions

The biological activity of a molecule is a direct result of its three-dimensional structure and its ability to engage in specific non-covalent interactions with its target. For benzamide derivatives, key structural features include the relative orientation of the two aromatic rings (dihedral angles) and the hydrogen bonding capacity of the central amide linker.

The three-dimensional shape of a molecule is critical for its ability to fit into a protein's binding site. For N-arylbenzamides, a key conformational parameter is the dihedral angle, which describes the twist between the plane of the benzoyl ring and the plane of the aniline ring. The flexibility of the molecule and the accessible range of these angles can determine whether it can adopt the optimal conformation for binding. nih.gov

The conformation of these molecules is not static and can be heavily influenced by the substitution pattern. For example, introducing bulky substituents at the ortho-positions of the aniline ring (the positions adjacent to the amide nitrogen) can create steric hindrance that forces the aniline ring to twist out of plane with the carboxamide group. nih.gov This change in dihedral angle violates the planarity of the molecule but may be essential for activity if the target's binding pocket is non-planar. By restricting the number of available conformations, such substitutions can "pre-organize" the ligand into a more bioactive shape, reducing the entropic penalty of binding and thus increasing affinity. The backbone dihedral angles, phi (φ) and psi (ψ), are fundamental in describing protein structure and have been successfully used to predict protein flexibility and conformation. nih.gov Similarly, the dihedral angles within a flexible ligand like this compound are paramount for its molecular recognition by a target.

Hydrogen bonds are among the most important non-covalent interactions for directing ligand-target recognition and ensuring binding affinity and specificity. nih.govfrontiersin.org They are directional interactions between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor). youtube.com

In the this compound scaffold, the amide linkage (-CO-NH-) is the primary hydrogen bonding motif. The nitrogen-bound hydrogen (N-H) is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. nih.govcambridgemedchemconsulting.com This arrangement allows the molecule to form one or more critical hydrogen bonds with amino acid residues (such as the backbone amides or side chains of asparagine, glutamine, serine, etc.) in a protein's active site. These interactions serve to anchor the ligand in the correct orientation for other favorable contacts, such as hydrophobic and van der Waals interactions, to occur. frontiersin.orgyoutube.com While crucial, the net contribution of a hydrogen bond to binding affinity can be complex, as it requires the displacement of water molecules from both the ligand and the protein surface, a process that has an associated energetic cost. nih.govcambridgemedchemconsulting.com Nevertheless, the ability to form specific hydrogen bonds is a hallmark of potent and selective ligands. nih.gov

Binding Site Occupancy and Ligand-Protein Interactions (e.g., Colchicine (B1669291) Binding Site on Tubulin)

Information regarding the specific binding site occupancy and the precise molecular interactions between this compound and the colchicine binding site on tubulin is not available in the current body of scientific literature. While the broader class of benzamide derivatives is known to target this site, detailed experimental studies, such as X-ray crystallography or comprehensive molecular modeling, for this particular compound have not been published.

General studies on other benzamide-based tubulin inhibitors suggest that the interaction with the colchicine binding pocket is a likely mechanism of action. nih.gov This pocket is located at the interface between the α- and β-tubulin subunits. For other related compounds, researchers have proposed that interactions may involve hydrogen bonding with key amino acid residues and hydrophobic interactions within the pocket. For some analogues, a covalent interaction with a cysteine residue, such as Cys239 in β-tubulin, has been suggested as a mode of action. nih.gov

Without specific research on this compound, a detailed description of its binding pose, the specific amino acids it interacts with, and the nature of these bonds (e.g., hydrogen bonds, van der Waals forces, or covalent bonds) cannot be accurately provided.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes and Derivatization Strategies for Enhanced Properties

Future research will likely focus on developing innovative and efficient synthetic pathways to 4-chloro-N-(4-methylphenyl)benzamide and its analogs. Standard synthesis often involves the reaction of an acid chloride, like 4-chlorobenzoyl chloride, with an amine, such as 3-methylaniline or p-toluidine. nih.govwalshmedicalmedia.comnih.gov A common laboratory method involves reacting 4-chlorobenzoyl chloride with the appropriate aniline (B41778) derivative in a solvent like chloroform (B151607) under a nitrogen atmosphere. nih.gov

Key areas for future synthetic exploration include:

Greener Synthesis: Developing more environmentally friendly synthetic methods that reduce the use of hazardous reagents and solvents.

Catalytic Methods: Exploring novel catalytic systems, such as those using copper or palladium, which have been employed for the synthesis of other complex benzamides, to streamline the production of derivatives. mdpi.com

Combinatorial Chemistry: Utilizing high-throughput combinatorial synthesis to rapidly generate large libraries of derivatives for biological screening.

Derivatization strategies will be crucial for enhancing the therapeutic properties of the lead compound. Based on studies of related benzamides, modifications can be systematically introduced to probe structure-activity relationships. A rational molecular modification approach, focusing on altering the length of the molecule and making substitutions on the terminal benzene (B151609) rings, has proven effective for other benzamide-based inhibitors. nih.gov For instance, new series of benzamides have been created by associating different moieties, like diphenylether, with the core benzamide (B126) scaffold. nih.gov

Future derivatization efforts for this compound could include:

Ring A (4-chlorophenyl) Modifications: Introducing different halogens (F, Br, I) or other electron-withdrawing/donating groups to modulate electronic properties and binding interactions.

Ring B (4-methylphenyl) Modifications: Varying the position and nature of the substituent on the N-phenyl ring to optimize steric and electronic complementarity with target binding sites. Replacing the methyl group with larger alkyl groups, alkoxy groups, or halogens could significantly impact activity.

Amide Linker Modification: Introducing conformational constraints or replacing the amide bond with bioisosteres to improve metabolic stability and pharmacokinetic profiles.

A summary of potential derivatization strategies is presented in Table 1.

Table 1: Potential Derivatization Strategies for this compound

Molecular Section Parent Group Potential Modifications Objective
Ring A 4-chloro F, Br, I, CF₃, NO₂, OCH₃ Modulate electronic properties, improve binding affinity
Ring B 4-methyl 2-methyl, 3-methyl, ethyl, methoxy, CF₃ Optimize steric fit, alter lipophilicity
Amide Linker -CO-NH- Thioamide, retro-amide, constrained linkers Enhance metabolic stability, improve oral bioavailability

Advanced Computational Studies for Rational Ligand Design and Optimization

Computational chemistry is an indispensable tool for accelerating the drug design process. For benzamide derivatives, in silico methods like molecular docking, 3D-Quantitative Structure-Activity Relationship (3D-QSAR), and pharmacophore modeling have been successfully used to guide the design of potent and selective therapeutic agents. nih.govniscpr.res.in

Future computational work on this compound should leverage these advanced techniques for several key purposes:

Binding Mode Prediction: Molecular docking studies can predict the preferred orientation of this compound and its derivatives within the binding sites of various target proteins. scispace.comwalshmedicalmedia.com This helps to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity. walshmedicalmedia.comresearchgate.net For example, docking simulations of other benzamides have revealed crucial interactions with amino acid residues like GLU166 and SER144 in target proteins. walshmedicalmedia.com

Virtual Screening: Computationally generated libraries of derivatives can be screened virtually against known protein targets to prioritize compounds for synthesis. nih.gov This approach saves significant time and resources compared to traditional high-throughput screening.

Ligand Optimization: By analyzing the docked poses and interaction energies, researchers can rationally design modifications to the lead structure to enhance binding affinity and selectivity. nih.gov For instance, computational studies on phenylsulfonyl-benzamides guided the modification of the bicalutamide (B1683754) structure to yield derivatives with significantly improved anticancer activity. nih.gov

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new derivatives. mdpi.com This early assessment of "drug-likeness" is critical for selecting candidates with favorable pharmacokinetic profiles.

The integration of these computational approaches allows for a continuous feedback loop where predictions from modeling studies inform synthetic efforts, and the experimental results from biological testing are used to refine and improve the predictive power of the computational models. nih.gov

Expansion of Biological Activity Spectrum and Identification of New Molecular Targets

Benzamide derivatives are known to possess a remarkably broad range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidiabetic properties. walshmedicalmedia.comresearchgate.netnih.gov This versatility suggests that this compound and its derivatives may interact with a variety of biological targets.

Future research should aim to:

Systematically Screen Against Diverse Targets: Test the compound and its derivatives against a wide panel of assays to uncover novel biological activities. The benzamide scaffold has shown activity against targets as varied as histone deacetylases (HDACs), glucokinase, carbonic anhydrases, and prion proteins. nih.govnih.govnih.govnih.gov

Identify Novel Molecular Targets: For any identified biological activity, target deconvolution studies will be essential to pinpoint the specific molecular target. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed. The Swiss-Target-Prediction tool has been used for other benzamides to predict potential protein targets, with glucokinase being a prominent hit for antidiabetic derivatives. nih.gov

Explore New Therapeutic Areas: Based on the identified targets, the potential application of these compounds in new therapeutic areas should be investigated. For example, some N-substituted benzamides are known anticancer agents, while others are used in psychiatry or as antiemetics. nih.govnih.govdrugbank.com The discovery of antiprion activity for certain benzamides highlights the potential for this class of compounds to treat neurodegenerative diseases. nih.gov

Table 2 lists some of the established and potential biological targets for benzamide derivatives, which could be relevant for future studies on this compound.

Table 2: Potential Biological Targets for Benzamide Derivatives

Target Class Specific Example(s) Associated Therapeutic Area Reference
Enzymes Histone Deacetylases (HDACs) Cancer nih.gov
Glucokinase Diabetes nih.govresearchgate.net
Carbonic Anhydrases Various (e.g., glaucoma, cancer) nih.gov
Acetylcholinesterase Alzheimer's Disease nih.gov
Receptors Dopamine Receptors Psychiatry, Nausea nih.gov
Androgen Receptor Prostate Cancer nih.gov
Other Proteins Prion Protein (PrP) Prion Diseases nih.gov

Development of Predictive Structure-Activity Relationship Models for Expedited Drug Discovery

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to modern drug discovery. numberanalytics.comcollaborativedrug.comoncodesign-services.com They establish a correlation between the chemical structure of a compound and its biological activity, enabling the design of more potent and selective molecules. patsnap.com

For the this compound series, the development of robust SAR and QSAR models will be a key future direction. This involves:

Systematic Synthesis and Testing: A library of analogs must be synthesized with systematic variations in their structure, as outlined in section 6.1. These compounds are then tested for a specific biological activity, and the results (e.g., IC₅₀ values) are quantified. igi-global.comnih.gov

Descriptor Calculation: For each molecule, a range of physicochemical descriptors (e.g., electronic, steric, hydrophobic, and topological properties) are calculated using specialized software. igi-global.com

Model Generation and Validation: Statistical methods, such as multi-linear regression or artificial neural networks, are used to build a mathematical model that links the descriptors to the biological activity. igi-global.comjbclinpharm.org The predictive power of the QSAR model must be rigorously validated using both internal (cross-validation) and external test sets of compounds. igi-global.comjbclinpharm.org A robust model should have a high correlation coefficient (r²) and cross-validated correlation coefficient (q²). jbclinpharm.orgjppres.com

Successful QSAR models for other benzamide series have been developed. For example, a study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamides as antiulcer agents yielded a model with a high predicted correlation coefficient (r²pred = 0.88), indicating that properties like LogD and molecular shape are critical for activity. igi-global.com Such models provide valuable insights, allowing researchers to predict the activity of unsynthesized compounds and prioritize the most promising candidates, thereby expediting the drug discovery process. collaborativedrug.compatsnap.com

Potential of this compound and its Derivatives as Lead Compounds in Drug Discovery and Development Pipelines

The accumulated evidence strongly suggests that this compound and its optimized derivatives have significant potential to serve as lead compounds in drug discovery. A lead compound is a chemical starting point for the development of a new drug. numberanalytics.com Benzamide derivatives have already been identified as attractive lead compounds for developing therapies against prion diseases and cancer. nih.gov

The progression of this compound series from a chemical curiosity to a viable drug candidate will require a multi-faceted research effort, including:

Lead Optimization: Iterative cycles of design, synthesis, and testing will be employed to improve the potency, selectivity, and pharmacokinetic properties of the initial lead compound. patsnap.com This involves fine-tuning the structure based on SAR and computational modeling data.

Pharmacokinetic Profiling: Promising candidates will undergo detailed studies to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. Favorable pharmacokinetics are essential for a compound to be effective in vivo. patsnap.com

Preclinical Development: The most promising optimized leads will advance to preclinical testing in cellular and animal models of disease to evaluate their efficacy and safety.

Given the diverse biological activities associated with the benzamide scaffold, derivatives of this compound could potentially enter development pipelines for a wide range of indications, from metabolic disorders and infectious diseases to oncology and neurodegenerative conditions. walshmedicalmedia.comresearchgate.net The inherent "drug-like" characteristics of the benzamide core make it a valuable platform for the generation of future medicines. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-(4-methylphenyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A validated approach involves reacting 4-methylbenzoic acid derivatives with 4-chloroaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. Key parameters include:
  • Temperature : Maintain reaction at -50°C to minimize side reactions.
  • Solvent : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) yields >90% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Confirm amide bond formation via C=O stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
  • ¹H-NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm).
  • Elemental Analysis : Validate empirical formula (e.g., C₁₄H₁₂ClNO) with ≤0.3% deviation from theoretical values .

Q. How do solvent, pH, and temperature influence the fluorescence properties of this compound?

  • Methodological Answer : Fluorescence intensity is maximized under the following conditions (λex = 340 nm, λem = 380 nm):
ParameterOptimal ValueEffect on Intensity
pH 5.0Protonation stabilizes excited state
Temperature 25°CHigher temps cause quenching
Solvent EthanolLow polarity enhances emission
Limits of detection (LOD) and quantification (LOQ) are 0.269 mg/L and 0.898 mg/L , respectively .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Crystallization : Grow crystals via slow evaporation in ethanol/dichloromethane (1:1).
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 292 K.
  • Refinement : Apply SHELXL-2018 for structure solution. Key metrics:
  • R-factor : <0.05 (e.g., 0.038 in analogous benzamide structures).
  • Bond Length Accuracy : Mean σ(C-C) = 0.003 Å .

Q. How should researchers address contradictions between fluorescence assays and computational predictions of electronic properties?

  • Methodological Answer :
  • Assay Validation : Ensure fluorometer calibration and exclude inner-filter effects.
  • Computational Modeling : Perform time-dependent density functional theory (TD-DFT) to predict excitation/emission wavelengths.
  • Orthogonal Methods : Cross-validate with UV-Vis spectroscopy and cyclic voltammetry .

Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or proteases (IC₅₀ determination).
  • Receptor Binding Studies : Use radiolabeled ligands (e.g., [³H]-labeled compound) to measure Kd.
  • Gene Expression Profiling : RNA-seq to identify pathways modulated by the compound (e.g., PPARδ antagonism in analogous structures) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.